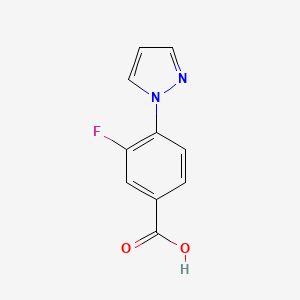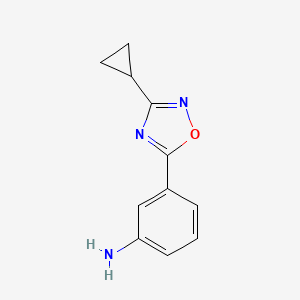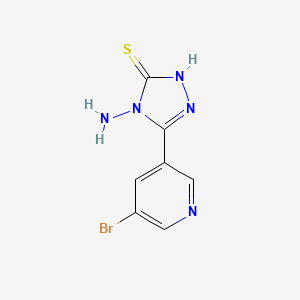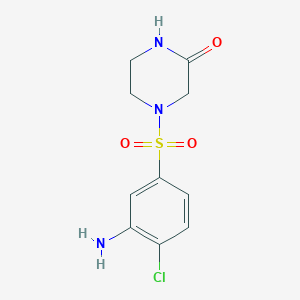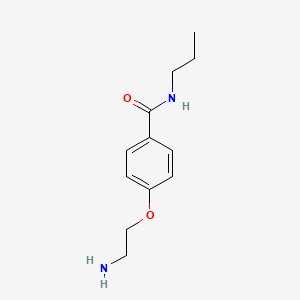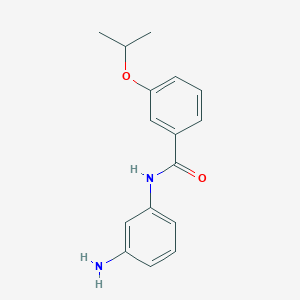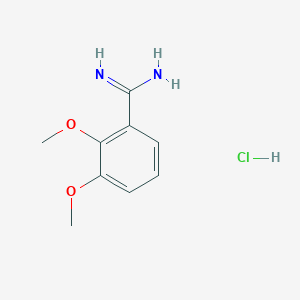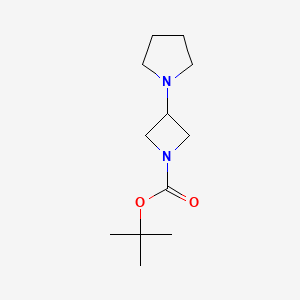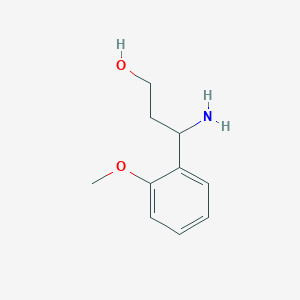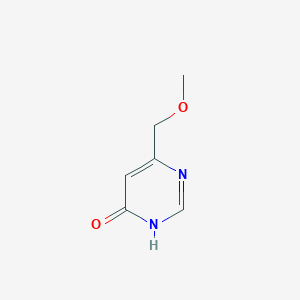
6-(Methoxymethyl)pyrimidin-4-ol
描述
6-(Methoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a methoxymethyl group at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring
作用机制
Target of Action
6-(Methoxymethyl)pyrimidin-4-ol, also known as PPA2 (pyrimidin-type plant activator 2), is a potential plant activator . It primarily targets the defense mechanisms of plants, inducing plant defense responses against various pathogens .
Mode of Action
When applied, it significantly increases plant resistance against bacterial infection in both Arabidopsis and rice .
Biochemical Pathways
The compound’s action is associated with the jasmonic acid pathway . It leads to increases in the level of jasmonoyl-isoleucine and 12-oxo-phytodienoic acid , which are key components of the jasmonic acid pathway and play crucial roles in plant defense mechanisms.
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
The application of this compound results in enhanced plant defenses against bacterial infection . In addition, it promotes the synthesis of primary metabolites , which are fundamental to the growth and development of plants.
生化分析
Biochemical Properties
6-(Methoxymethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been noted to act as an inhibitor for certain enzymes, such as cAMP-phosphodiesterase, which plays a crucial role in cellular signaling pathways . Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to enhance the bio-synthesis of prostacyclin (PGI2), an important molecule in vascular health . Furthermore, it decreases pulmonary hypertension by affecting the cellular pathways involved in vascular function . These cellular effects underscore the compound’s potential in therapeutic interventions for cardiovascular diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cAMP-phosphodiesterase, thereby modulating the levels of cyclic AMP within cells . This inhibition leads to changes in gene expression and cellular responses, contributing to its therapeutic potential. Additionally, the compound’s interaction with adenosine receptors further influences cellular signaling pathways, enhancing its overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments. These temporal effects are essential considerations for its application in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhancing vascular health and reducing pulmonary hypertension . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of precise dosing in achieving the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its overall biochemical impact . The compound’s role in modulating the synthesis of primary metabolites, such as amino acids, sugars, and organic acids, underscores its potential in metabolic engineering and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy and highlight the importance of understanding its transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its biochemical interactions and therapeutic potential, emphasizing the need for detailed studies on its intracellular distribution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-(Methoxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-keto-6-(methoxymethyl)pyrimidine.
Reduction: Formation of 4-hydroxy-6-(methoxymethyl)pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-(Methoxymethyl)pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for drug discovery.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Agriculture: It acts as a plant activator, enhancing plant resistance against bacterial infections and promoting the synthesis of primary metabolites
相似化合物的比较
Similar Compounds
- 6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol
- 6-(Methoxymethyl)-2-(trifluoromethyl)pyrimidin-4-ol
Uniqueness
6-(Methoxymethyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 6-position and hydroxyl group at the 4-position make it a versatile compound for various applications .
属性
IUPAC Name |
4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLYFAEAPMOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558749 | |
| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-78-9 | |
| Record name | 6-(Methoxymethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


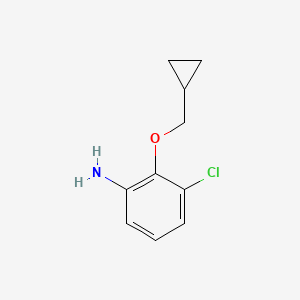

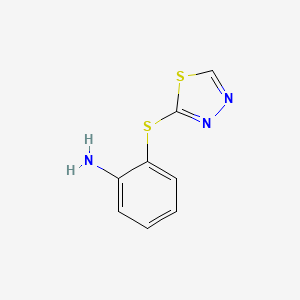
![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
